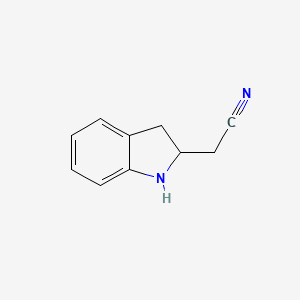

1H-Indole-2-acetonitrile, 2,3-dihydro-

Description

Properties

CAS No. |

146139-50-6 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)acetonitrile |

InChI |

InChI=1S/C10H10N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5,7H2 |

InChI Key |

TZOGTECADNZKPF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CC#N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1H-Indole-2-acetonitrile, 2,3-dihydro- has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit activity against several targets:

- Dopamine D4 Receptor Antagonism : Compounds related to 2,3-dihydroindoles have shown affinity for dopamine D4 receptors, which are implicated in psychiatric disorders. This suggests potential use in treating conditions such as schizophrenia without the common side effects associated with D2 receptor antagonists .

- Neuroprotective Properties : Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles. These compounds may play a role in protecting neural cells from oxidative stress and could be beneficial in neurodegenerative diseases .

Synthesis of Novel Compounds

The versatility of 1H-Indole-2-acetonitrile, 2,3-dihydro- extends to its application in synthetic chemistry:

- Multicomponent Reactions : The compound has been utilized in multicomponent reactions leading to the formation of complex heterocyclic structures. For instance, reactions involving indoles can produce a variety of substituted indole derivatives that possess diverse biological activities .

- Functionalization : The presence of the acetonitrile group allows for further functionalization through nucleophilic addition reactions. This property is exploited to create libraries of compounds for drug discovery .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 1H-Indole-2-acetonitrile, 2,3-dihydro-:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, spectral, and functional differences between "1H-Indole-2-acetonitrile, 2,3-dihydro-" and related indole derivatives:

Key Observations:

Functional Group Impact: The nitrile group in "1H-Indole-2-acetonitrile, 2,3-dihydro-" distinguishes it from methyl-substituted dihydroindoles (e.g., 1,2-dimethyl-2,3-dihydro-1H-indole) and other indole derivatives with oxygen-containing groups (e.g., carboxylic acid or aldehyde). In contrast, methyl-substituted analogs like 1,2-dimethyl-2,3-dihydro-1H-indole exhibit lower polarity and higher hydrophobicity due to their alkyl substituents, as reflected in their 13C-NMR spectra .

Spectral Data :

- While direct spectral data for "1H-Indole-2-acetonitrile, 2,3-dihydro-" are unavailable, comparisons with similar compounds suggest that its nitrile group would produce a distinct IR absorption near ~2250 cm⁻¹ (C≡N stretch). In NMR, the CH2CN moiety would likely show signals at δ ~2.5–3.5 ppm (CH2) in ¹H-NMR and δ ~115–120 ppm (CN) in 13C-NMR .

Synthetic Utility :

- Indole acetic acid and carbaldehyde derivatives are widely used in agrochemical and pharmaceutical synthesis. The nitrile analog could serve as a precursor for tetrazole or amine derivatives via reduction or click chemistry .

Notes

- Data Limitations : Direct experimental data for "1H-Indole-2-acetonitrile, 2,3-dihydro-" are sparse in the reviewed literature. Properties are inferred from analogous compounds.

- Contradictions: focuses on indene derivatives and monopyrroles, which lack direct relevance to nitrile-substituted dihydroindoles. However, functional group comparisons remain valid .

Q & A

Q. What are the implications of tautomerism in dihydroindole systems?

- Methodological Answer : The 2,3-dihydroindole core exhibits keto-enol tautomerism, affecting reactivity. Characterize tautomeric ratios via VT-NMR (variable temperature) in DMSO-d₆. Computational NBO analysis identifies stabilizing interactions (e.g., hydrogen bonding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.